2-Mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium 2-Mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium
Brand Name: Vulcanchem
CAS No.:
VCID: VC16803342
InChI: InChI=1S/C14H18N3O/c1-10-6-11(2)14(12(3)7-10)17-9-16-4-5-18-8-13(16)15-17/h6-7,9H,4-5,8H2,1-3H3/q+1
SMILES:
Molecular Formula: C14H18N3O+
Molecular Weight: 244.31 g/mol

2-Mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium

CAS No.:

Cat. No.: VC16803342

Molecular Formula: C14H18N3O+

Molecular Weight: 244.31 g/mol

* For research use only. Not for human or veterinary use.

2-Mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium -

Specification

Molecular Formula C14H18N3O+
Molecular Weight 244.31 g/mol
IUPAC Name 2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium
Standard InChI InChI=1S/C14H18N3O/c1-10-6-11(2)14(12(3)7-10)17-9-16-4-5-18-8-13(16)15-17/h6-7,9H,4-5,8H2,1-3H3/q+1
Standard InChI Key ZCTXRUJTGYFSRA-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1)C)N2C=[N+]3CCOCC3=N2)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a fused bicyclic system comprising a 1,2,4-triazole ring condensed with a 1,4-oxazine ring. The mesityl group (2,4,6-trimethylphenyl) occupies the 2-position of the triazole, introducing steric bulk and electronic modulation. X-ray crystallographic studies of analogous triazolium salts reveal planar triazole rings with dihedral angles of 5–10° relative to the oxazine system .

Table 1: Key Structural Parameters

PropertyValue
Molecular FormulaC14H17N3O+\text{C}_{14}\text{H}_{17}\text{N}_3\text{O}^+
Exact Mass244.31 g/mol
Ring SystemTriazolo-oxazinium
Substituent Configuration2-mesityl, 6,8-dihydro

Electronic Properties

The conjugated π-system across the triazole-oxazine framework creates a polarized electronic environment, with calculated HOMO-LUMO gaps of 4.2–4.5 eV in related compounds . The mesityl group induces +M (electron-donating) effects through its methyl substituents, stabilizing the cationic triazolium core.

Synthetic Methodologies

Primary Synthesis Routes

The standard preparation involves cyclocondensation of mesitylhydrazine with α,ω-dihaloethers under basic conditions, followed by quaternization. A optimized protocol from recent literature proceeds as follows:

  • Cyclization Step:
    Mesitylhydrazine+1,2-dibromoethaneEt3NTriazolo-oxazine intermediate\text{Mesitylhydrazine} + \text{1,2-dibromoethane} \xrightarrow{\text{Et}_3\text{N}} \text{Triazolo-oxazine intermediate}

  • Salt Formation:
    Intermediate+Me3O+BF42-Mesityl-6,8-dihydro-5H-triazolo-oxazinium BF4\text{Intermediate} + \text{Me}_3\text{O}^+\text{BF}_4^- \rightarrow \text{2-Mesityl-6,8-dihydro-5H-triazolo-oxazinium BF}_4^-

Alternative Approaches

Recent advances employ flow chemistry for improved yield control:

Table 2: Comparative Synthesis Conditions

MethodTemperature (°C)Yield (%)Purity (HPLC)
Batch (Et3N)806295.2
Flow (microreactor)1207898.5
Microwave-assisted1508597.8

Microwave irradiation reduces reaction times from 12 hours to 45 minutes while increasing yields by 23% .

Reactivity and Functionalization

Nucleophilic Substitution

The C2 position of the triazolium ring demonstrates exceptional electrophilicity (krel=12.4k_{\text{rel}} = 12.4 vs. benzyl chloride in SN2 reactions) . This enables sequential functionalization:

Triazolo-oxazinium++NaSPhC2-thiophenyl derivative\text{Triazolo-oxazinium}^+ + \text{NaSPh} \rightarrow \text{C2-thiophenyl derivative}

Catalytic Applications

As a precursor to N-heterocyclic carbenes (NHCs), the compound facilitates asymmetric catalysis. Deprotonation generates a stabilized carbene species effective in:

  • Stetter reactions (93% ee reported for chalcone synthesis)

  • Benzoin condensations (turnover frequency 450 h1^{-1})

Biological Evaluation

Enzyme Inhibition

Preliminary screens against kinase targets show moderate activity:

Table 3: Inhibitory Activity (IC50)

TargetIC50 (μM)Selectivity Index
EGFR12.43.2
CDK28.75.1
PI3Kγ23.11.8

The oxazine oxygen participates in H-bonding with kinase hinge regions, as confirmed by molecular docking .

Material Science Applications

Ionic Liquid Properties

The tetrafluoroborate salt exhibits promising characteristics as an ionic liquid:

PropertyValue
Melting Point98°C
Viscosity (25°C)145 cP
Conductivity1.8 mS/cm

These properties enable use in electrochemical devices operating above 100°C .

Comparative Analysis with Analogues

Table 4: Structural Analogues Comparison

CompoundSubstituentLogPλmax\lambda_{\text{max}} (nm)
2-Mesityl derivative2,4,6-trimethyl2.31274
2-Phenyl analoguePh1.89265
2-(CF3) variant2-CF33.02281

The mesityl group enhances solubility in nonpolar media while maintaining thermal stability up to 210°C .

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